molecular formula C15H16N2O3 B1266975 3-Amino-n-(2,5-dimethoxyphenyl)benzamide CAS No. 81882-65-7

3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Cat. No. B1266975
CAS RN: 81882-65-7
M. Wt: 272.3 g/mol
InChI Key: ZUVUHPAILILVHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-n-(2,5-dimethoxyphenyl)benzamide often involves multi-component reactions or specific cyclization methods such as the Bischler-Napieralski reaction. For instance, a highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives utilizes a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high product yields with simple workup procedures (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, such as certain pyran and pyrrole derivatives, has been elucidated using X-ray crystallography. This analysis provides insights into the compound's stereochemistry and conformation. For example, X-ray structure analysis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles confirmed the configuration of these compounds as the E-isomer, shedding light on the structural aspects of similar benzamide derivatives (Browne et al., 1981).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide derivatives can be explored through various reactions, including cyclization, acylation, and reductive cyclization processes. For instance, the 'one-pot' reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde represents a synthesis method for related compounds, illustrating the versatility and reactivity of these benzamide derivatives (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties, including solubility and crystallization behavior, can significantly influence the utility and application of benzamide derivatives. Studies on related compounds emphasize the role of supramolecular interactions, such as hydrogen bonding and π-π interactions, in determining the solid-state properties and crystallization patterns of these molecules (Kranjc et al., 2012).

Chemical Properties Analysis

Chemical properties such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations are crucial for understanding and applying benzamide derivatives. For example, the synthesis and characterization of novel benzamide compounds starting from dimethoxybenzoic acid illustrate the compounds' reactivity and potential for further chemical modifications (Yakan et al., 2020).

Scientific Research Applications

Synthesis and Anticonvulsant Activity

3-Amino-n-(2,5-dimethoxyphenyl)benzamide derivatives have been explored for their potential in anticonvulsant applications. For instance, compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide have shown effectiveness in animal models for anticonvulsant properties, particularly against seizures induced by electroshock. They have demonstrated promising results in both oral and intraperitoneal administration, emphasizing their potential as anticonvulsant agents (Lambert et al., 1995), (Robertson et al., 1987).

Antiulcer Potential

Studies have shown that certain derivatives of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide possess significant antiulcer activity. The research highlighted that introducing a carbamoyl group into specific positions of the phenylamino part of these compounds retained comparable antiulcer activity to the lead compound, indicating their potential use in treating gastric ulceration (Hosokami et al., 1992).

Anticancer Applications

The benzamide structure, including variants of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, has been investigated for its anticancer properties. Compounds with a thiadiazole scaffold and benzamide groups have shown promising results in in vitro studies against various human cancer cell lines, indicating their potential role in cancer treatment (Tiwari et al., 2017).

Antimicrobial and Antiamoebic Activities

Research into the antimicrobial and antiamoebic activities of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide derivatives has been conducted. Although some studies did not show significant activity against specific pathogens, the exploration of these compounds for their antimicrobial properties is ongoing (Misra Vs & Saxena Vk, 1976).

Inhibitory Effects on Poly(ADP-Ribose) Synthesis

3-Aminobenzamide, a related compound, has been studied for its effect on poly(ADP-ribose) synthesis, which is critical in understanding cellular processes like DNA repair and cell viability. This research provides insights into the broader implications of benzamide derivatives in cellular biology (Milam & Cleaver, 1984).

Safety And Hazards

While specific safety and hazard information for “3-Amino-n-(2,5-dimethoxyphenyl)benzamide” is not available, similar compounds can pose risks. For example, benzamide is classified as a skin irritant and is harmful if swallowed .

Future Directions

The future directions for “3-Amino-n-(2,5-dimethoxyphenyl)benzamide” could involve its use in proteomics research . Additionally, similar compounds have been studied for their potential as inhibitors for certain enzymes, suggesting possible applications in therapeutic research .

properties

IUPAC Name

3-amino-N-(2,5-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVUHPAILILVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002282
Record name 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-n-(2,5-dimethoxyphenyl)benzamide

CAS RN

81882-65-7
Record name 3-Amino-N-(2,5-dimethoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81882-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzanilide,5'-dimethoxy-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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